![molecular formula C13H9FN2OS B023927 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 50263-91-7](/img/structure/B23927.png)
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through different routes. One efficient method involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to these pharmacologically significant compounds (Shi et al., 2018). Another method utilizes the aza-Wittig reaction of iminophosphorane with aromatic isocyanate, followed by reaction with various amines, phenols, or alcohols, demonstrating the versatility in synthesizing dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones with good yields (Chen, Nie, & Ding, 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be characterized by various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and LC-MS, as well as by elemental analysis. These compounds often exhibit a compact and rigid structure, contributing to their biological activity. X-ray crystallography provides detailed insights into their three-dimensional structure, offering a foundation for understanding their interaction with biological targets (Gangjee et al., 2009).
Scientific Research Applications
Synthesis and Application in Herbicide Development
The compound 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one and its derivatives have been explored for their potential applications in the field of agriculture, specifically as herbicidal agents. For instance, a study focused on synthesizing a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, which included compounds structurally similar to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. These compounds were shown to possess herbicidal activity, demonstrating good inhibition against the root growth of certain plant species such as Brassica napus and Echinochloa crusgalli at specific concentrations. This indicates a potential application in controlling weed growth in agricultural settings (Luo et al., 2017).
Dual Inhibitory Activity in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one have been recognized for their dual inhibitory activity against critical enzymes such as thymidylate synthase and dihydrofolate reductase. A study synthesized compounds based on the 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, demonstrating that these compounds, including those structurally related to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, are highly conducive to dual human TS-DHFR inhibitory activity. This could have significant implications in the development of therapies for diseases where these enzymes play a crucial role, such as in certain types of cancer (Gangjee et al., 2008).
Antimicrobial and Antitumor Potential
Compounds structurally similar to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one have also been investigated for their antimicrobial properties. A study involved the synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives, demonstrating moderate activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis. Particularly, one compound exhibited notable inhibitory activity against P. aeruginosa, surpassing the reference drug streptomycin in certain assays. This highlights the potential of these compounds, including those related to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, in the development of new antimicrobial agents (Vlasov et al., 2022).
properties
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWXOLBESBZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614676 | |
Record name | 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one | |
CAS RN |
50263-91-7 | |
Record name | 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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